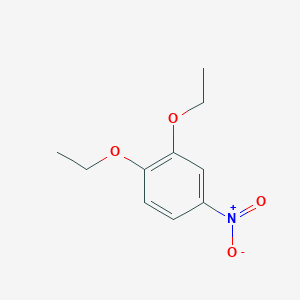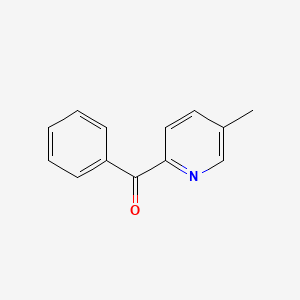
2-Benzoyl-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tautomeric Equilibria and Reactivity
2-Benzoyl-5-methylpyridine (and similar compounds) are studied for their unique tautomeric equilibria and reactivity. Research has shown that benzoannulated 2-methylpyridines, when reacted with phenyllithium and substituted alkyl benzoates, produce corresponding 2-phenacylpyridines. The study highlights the effect of π-electron delocalization on tautomeric preferences, indicating a balance between ketimine, enolimine, and enaminone forms depending on the structural modifications of the pyridine ring. This insight into the tautomeric equilibria is crucial for designing synthetic pathways in organic chemistry (Gawinecki et al., 2006).
Crystal Structure Analysis
The crystal structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, a related compound, reveals how molecular configurations, specifically the cis–trans positioning relative to the S atom across the thiourea C—N bonds, affect intermolecular interactions. This study underscores the importance of structural analysis in understanding the properties and potential applications of such compounds (Yusof et al., 2006).
Protecting Groups in Organic Synthesis
Research into new protecting groups for alcohols led to the development of the 2-(prenyloxymethyl)benzoyl (POMB) group, showcasing an innovative approach to protecting hydroxyl functions. This advancement is significant for synthetic organic chemistry, providing a new tool for complex molecule construction (Vatèle, 2005).
Synthesis Processes Improvement
An improved process for producing 2′-O-(2-methoxyethyl)-pyrimidines demonstrates the ongoing optimization in synthetic methodologies. This research exemplifies how adjustments in reaction conditions and purification methods can enhance the efficiency and yield of desired products, essential for pharmaceutical synthesis and other applications (Ross et al., 2005).
Supramolecular Chemistry
Studies on benzil and its incorporation into resorcinarene-based supramolecular host matrices highlight the versatility of 2-benzoyl-5-methylpyridine derivatives in constructing complex molecular systems. This research opens avenues for developing new materials and understanding the molecular basis of host-guest interactions in supramolecular chemistry (Ma et al., 2003).
Propriétés
IUPAC Name |
(5-methylpyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRZJTWXEAGJHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-5-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

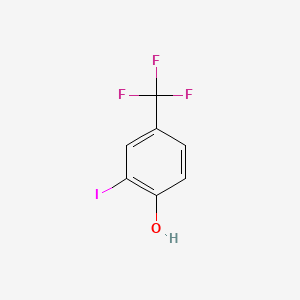
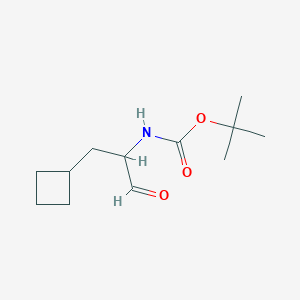
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
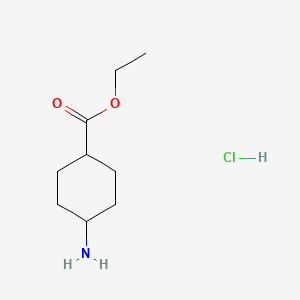
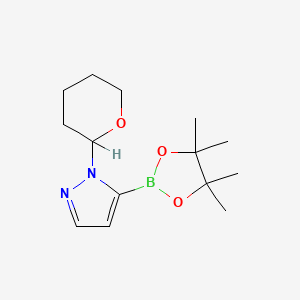
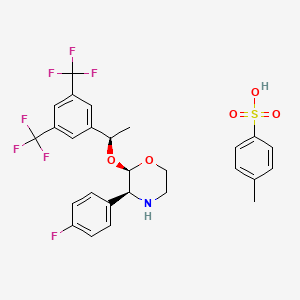
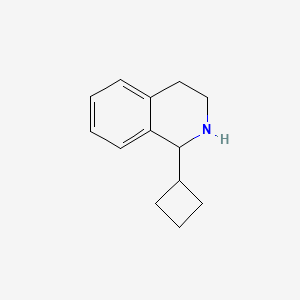
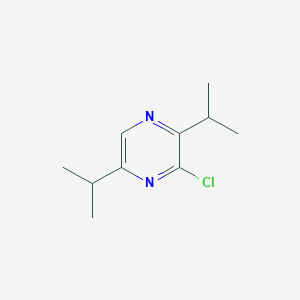
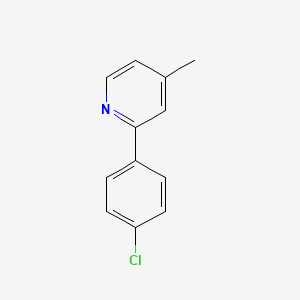
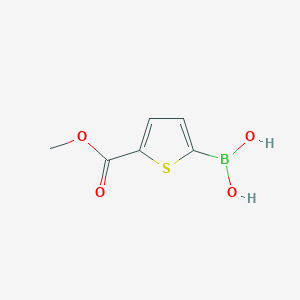
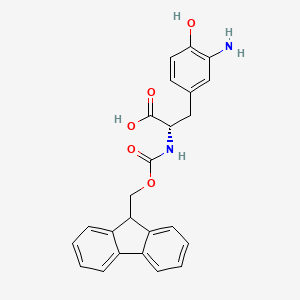
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
